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Compound of Interest

Compound Name: AT 1001

Cat. No.: B15498444 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with AT1001

(migalastat hydrochloride and larazotide acetate) for in vivo studies.

Troubleshooting Guide: AT1001 Solubility for In Vivo
Administration
This guide addresses common solubility challenges encountered when preparing AT1001 for

animal studies.

Q1: My AT1001 (migalastat hydrochloride) is not dissolving in water for oral gavage. What

should I do?

A1: Migalastat hydrochloride is reported to be freely soluble in aqueous media within a pH

range of 1.2 to 7.5.[1][2] If you are experiencing issues, consider the following:

Check the pH: Ensure the pH of your water or buffer is within the optimal range. Use a

calibrated pH meter.

Sonication: Gentle sonication can aid in the dissolution of the powder.

Warming: Slightly warming the vehicle (e.g., to 37°C) can increase the rate of dissolution.

Avoid excessive heat, which could degrade the compound.
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Purity of the Compound: Verify the purity and source of your migalastat hydrochloride.

Impurities can sometimes affect solubility.

Q2: I am preparing larazotide acetate for an in vivo study and it has poor solubility in PBS.

What are my options?

A2: Larazotide acetate has been reported to have sparing to moderate solubility in aqueous

buffers. Here are several strategies to improve its formulation:

Co-solvents: For initial small-scale studies, dissolving larazotide acetate in a minimal amount

of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) before diluting it with your

aqueous vehicle (e.g., saline or PBS) is a common approach. It is critical to keep the final

concentration of the organic solvent low (typically <5-10% DMSO) to avoid vehicle-induced

toxicity in the animals.

Suspending Agents: If a true solution cannot be achieved at the desired concentration,

creating a homogenous suspension is a viable alternative for oral administration. A common

method involves using 0.5% methylcellulose or carboxymethylcellulose (CMC) in water or

saline.

Sonication: As with migalastat, sonication can be very effective in dispersing and dissolving

larazotide acetate, particularly in aqueous vehicles.

Q3: Can I use vehicles other than aqueous solutions for AT1001 administration?

A3: Yes, especially for compounds with lower aqueous solubility like larazotide acetate,

alternative vehicles can be considered, particularly for oral administration.

Oil-based vehicles: For highly lipophilic compounds, edible oils such as corn oil or sesame

oil can be used. This is generally more applicable to small, non-peptide molecules.

Polyethylene Glycol (PEG): PEG400 is a commonly used vehicle for poorly water-soluble

drugs and can be used in combination with other co-solvents.

Q4: How do I prepare a suspension of AT1001 for oral gavage?
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A4: Below is a general protocol for preparing a suspension, which is particularly useful for

larazotide acetate.

Experimental Protocol: Preparation of a Larazotide
Acetate Suspension for Oral Gavage
Materials:

Larazotide Acetate Powder

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

Sterile water

Mortar and pestle

Magnetic stirrer and stir bar

Graduated cylinder and beaker

Procedure:

Calculate the required amount: Determine the total volume of suspension needed and the

required concentration (mg/mL) based on the dosing regimen for your study.

Weigh the compound: Accurately weigh the required amount of larazotide acetate powder.

Triturate the powder: Place the powder in a mortar and pestle and gently grind to ensure a

fine, uniform particle size. This will aid in creating a more stable suspension.

Create a paste: Add a small volume of the 0.5% methylcellulose vehicle to the powder in the

mortar and mix to form a smooth paste. This ensures that the particles are adequately

wetted and reduces clumping.

Gradual dilution: Slowly add the remaining 0.5% methylcellulose vehicle to the paste while

continuously stirring.
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Homogenize: Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30

minutes to ensure a homogenous suspension. For a more uniform suspension, a mechanical

homogenizer can be used.

Administer promptly: It is recommended to use the suspension shortly after preparation to

ensure uniform dosing. If storage is necessary, stir the suspension again before each

administration.

Frequently Asked Questions (FAQs)
Q: What are the different forms of AT1001 I might encounter?

A: AT1001 is a designation that has been used for two different compounds in clinical

development:

Migalastat hydrochloride: A pharmacological chaperone for the treatment of Fabry disease.

Larazotide acetate: A zonulin antagonist for the treatment of celiac disease and other

inflammatory conditions.

It is crucial to know which compound you are working with as their physicochemical properties

and handling requirements differ significantly.

Q: What is the recommended storage for AT1001 solutions/suspensions?

A: It is best practice to prepare fresh solutions or suspensions for each experiment to ensure

stability and accurate dosing. If short-term storage is necessary, store at 2-8°C and protect

from light. Always re-homogenize suspensions before use.

Q: Are there any known incompatibilities for AT1001 with common lab materials?

A: There are no widely reported incompatibilities. Standard laboratory glassware and plastics

(e.g., polypropylene) are generally suitable for preparing and storing AT1001 formulations.

Quantitative Solubility Data
The following tables summarize the available solubility data for migalastat hydrochloride and

larazotide acetate in common preclinical vehicles.
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Table 1: Solubility of Migalastat Hydrochloride

Vehicle Solubility Notes

Aqueous Media (pH 1.2-7.5) Freely Soluble[1][2]
The hydrochloride salt form

enhances aqueous solubility.

Water Soluble
Has been used as a vehicle for

oral gavage in mice.

Saline Soluble

A suitable vehicle for oral and

potentially parenteral

administration.

PBS (pH 7.4) ~100 mg/mL
High solubility in physiological

buffer.

Table 2: Solubility of Larazotide Acetate

Vehicle Solubility Notes

Water ~16.7 mg/mL[3]
Sonication may be required to

achieve this concentration.

PBS (pH 7.2) 1-10 mg/mL (sparingly soluble)

Conflicting reports exist, with

some sources suggesting

higher solubility with

sonication.

DMSO
~1-10 mg/mL (sparingly

soluble)

Can be used as a co-solvent

for preparing aqueous

formulations.
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Caption: Mechanism of action of migalastat hydrochloride in Fabry disease.
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Caption: Mechanism of action of larazotide acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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